

Introduction: The Significance of a Linear Gold(I) Precursor

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Compound of Interest

Compound Name: *Chloro(triphenylphosphine)gold*

CAS No.: 79384-09-1

Cat. No.: B7881028

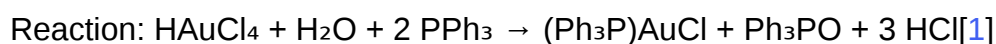
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Chloro(triphenylphosphine)gold(I), with the chemical formula $(\text{Ph}_3\text{P})\text{AuCl}$, is a cornerstone reagent in the field of gold chemistry.[1][2] This colorless, air-stable solid is not merely a compound of academic interest; it serves as a critical and versatile precursor for the synthesis of a vast array of gold(I) and gold(III) organometallic compounds.[1] Its importance extends significantly into the realm of medicinal chemistry and drug development. The linear, two-coordinate geometry of the gold(I) center in $(\text{Ph}_3\text{P})\text{AuCl}$ is a fundamental structural motif found in clinically successful gold-based drugs like Auranofin, which is approved for treating rheumatoid arthritis and is under investigation for its anticancer properties.[3][4] Understanding the precise three-dimensional arrangement of atoms within the crystal structure of $(\text{Ph}_3\text{P})\text{AuCl}$ provides invaluable insights into its reactivity, stability, and its foundational role in the rational design of novel therapeutic agents and catalysts.[5][6]

This guide offers a detailed exploration of the crystal structure of **chloro(triphenylphosphine)gold(I)**, grounded in crystallographic data. It covers the synthesis and crystallization, a deep analysis of the structural parameters, a standard protocol for its structural determination, and the profound implications of its structure on the development of next-generation gold-based pharmaceuticals.

Synthesis and Crystallization: From Solution to Single Crystal

The preparation of **chloro(triphenylphosphine)gold(I)** is a well-established procedure in inorganic synthesis. The most common method involves the reduction of chloroauric acid (HAuCl_4) using two equivalents of triphenylphosphine (PPh_3) in an ethanol solution.[1][7] In this reaction, one molecule of triphenylphosphine acts as a reducing agent, becoming oxidized to triphenylphosphine oxide (Ph_3PO), while the other serves as the ligand for the resulting gold(I) center.



Obtaining high-quality single crystals suitable for X-ray diffraction is paramount for accurate structure determination.[5][8] This is typically achieved through slow crystallization techniques. For $(\text{Ph}_3\text{P})\text{AuCl}$, slow evaporation of a solvent such as dichloromethane or diffusion of a non-solvent (e.g., hexane or ether) into a saturated solution of the compound can yield well-defined single crystals.[9] The key principle is to allow the molecules to organize into a highly ordered lattice slowly, which minimizes defects and results in crystals that diffract X-rays efficiently.[8]

Core Structural Analysis: A Study in Linearity

Single-crystal X-ray diffraction (SC-XRD) provides the definitive method for elucidating the precise atomic arrangement of $(\text{Ph}_3\text{P})\text{AuCl}$. [5][10] The seminal work by Baenziger, Bennett, and Soboroff established the detailed crystal structure, which serves as a fundamental reference in gold chemistry.[7]

The compound crystallizes in the orthorhombic space group $\text{P}2_12_12_1$, with four molecules per unit cell.[1][7] The defining feature of the molecular structure is the nearly perfect linear coordination geometry around the gold(I) ion, a characteristic trait of gold(I) complexes.[1][7]

Key Crystallographic and Bond Metric Data

The structural parameters derived from X-ray diffraction data provide a quantitative description of the molecule's geometry.

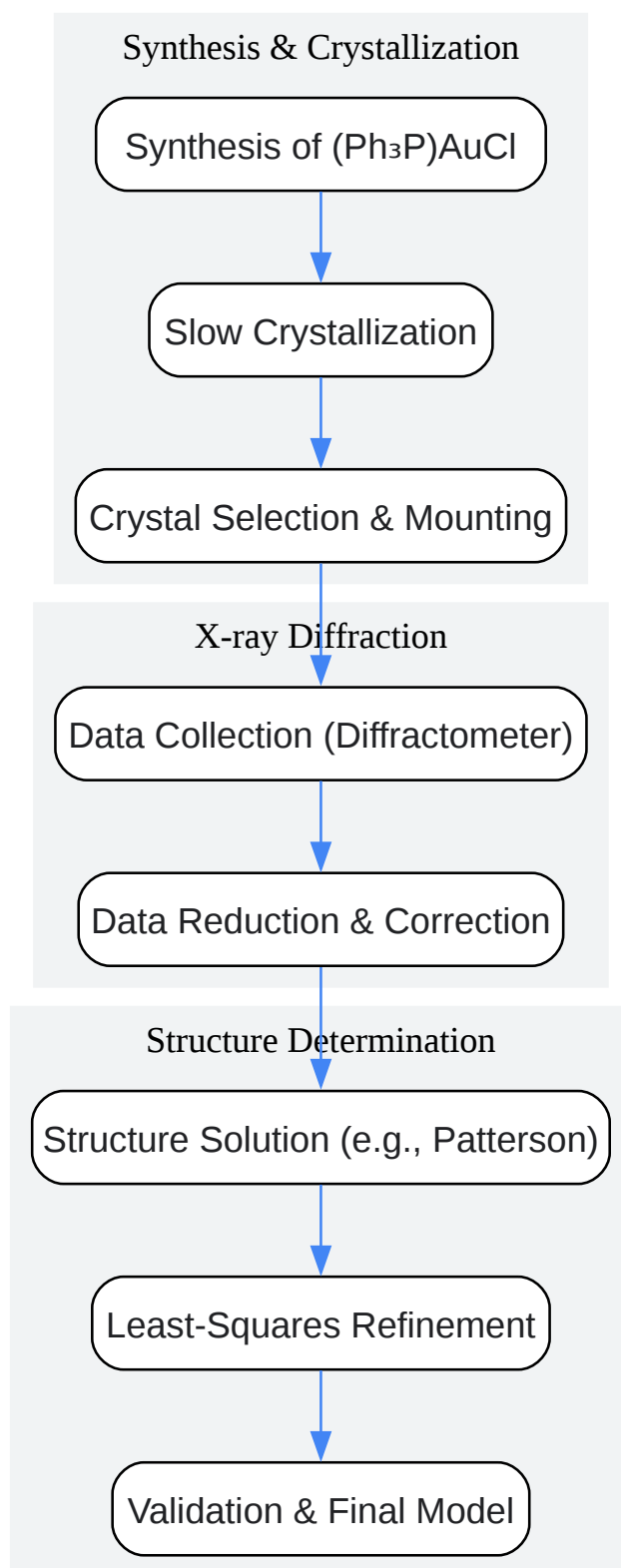
| Parameter | Value | Reference |
|----------------------|---|-----------|
| Chemical Formula | C ₁₈ H ₁₅ AuClP | [1][11] |
| Molar Mass | 494.71 g·mol ⁻¹ | [1][12] |
| Crystal System | Orthorhombic | [1][7] |
| Space Group | P2 ₁ 2 ₁ 2 ₁ | [1][7] |
| Unit Cell Dimensions | a = 12.300(4) Å | [1][7] |
| | b = 13.084(4) Å | [1][7] |
| | c = 10.170(3) Å | [1][7] |
| Formula Units (Z) | 4 | [1][7] |
| Density (calculated) | 1.991 g·cm ⁻³ | [7] |
| Au–P Bond Length | 2.235(3) Å | [7] |
| Au–Cl Bond Length | 2.279(3) Å | [7] |
| P–Au–Cl Bond Angle | ~180° (Linear) | [1][7] |

Analysis of Bonding and Geometry

The Au–P bond length of 2.235(3) Å is a typical value for gold(I)-phosphine complexes.[7] The Au–Cl distance of 2.279(3) Å is notably shorter than the sum of their covalent radii for tetrahedral coordination, which can be attributed to the greater s-character in the linear gold(I) bonds.[7] This bond is also significantly shorter than the Au-Cl distance in complexes with higher coordination numbers, such as [AuCl(PPh₃)₂], where steric hindrance and reduced s-character in trigonal planar geometry lead to bond lengthening.[7] The triphenylphosphine ligand adopts a standard propeller conformation, with the phenyl groups arranged to minimize steric clash. The overall molecule is a discrete, neutral complex, with crystal packing governed by van der Waals forces.

Visualizing the Structure and Workflow

Diagrams are essential for conceptualizing molecular structures and experimental processes.



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Caption: Workflow for single-crystal X-ray structure determination.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure is a systematic process that demands precision at every stage. [5] The following protocol outlines the self-validating steps for analyzing a compound like $(\text{Ph}_3\text{P})\text{AuCl}$.

1. Crystal Selection and Mounting:

- Rationale: The quality of the diffraction data is directly dependent on the quality of the single crystal. [8] * Procedure:
- Under a polarizing microscope, select a single, transparent crystal with well-defined faces and no visible cracks or defects. [8] Ideal dimensions are typically between 0.1 and 0.3 mm.
- Carefully mount the crystal on a glass fiber or a cryoloop using a minimal amount of non-diffracting oil (e.g., Paratone-N).
- Mount the fiber onto a goniometer head on the diffractometer. For air-sensitive samples, this process must be done under an inert atmosphere. [5]

2. Data Collection:

- Rationale: To obtain a complete and redundant set of diffraction intensities for accurate structure solution.
- Procedure:
- Center the crystal in the X-ray beam (typically $\text{Mo K}\alpha$, $\lambda = 0.71073 \text{ \AA}$).
- Perform an initial set of scans to determine the unit cell parameters and crystal system.
- Execute a full data collection strategy, typically involving a series of ω and ϕ scans, to measure the intensities of thousands of unique reflections to a desired resolution (e.g., $\sin(\theta)/\lambda = 0.6 \text{ \AA}^{-1}$). [7] Data is often collected at low temperatures (e.g., 100 K) to minimize thermal motion and improve data quality.

3. Data Reduction and Correction:

- Rationale: To process the raw diffraction images into a usable reflection file and correct for experimental artifacts.
- Procedure:
- Integrate the raw diffraction spots to determine their intensities.
- Apply corrections for Lorentz and polarization effects.
- Perform an absorption correction, which is critical for compounds containing heavy atoms like gold, to account for the attenuation of X-rays by the crystal itself. [7]

4. Structure Solution and Refinement:

- Rationale: To determine the initial positions of the atoms and refine them to best fit the experimental data.
- Procedure:
- Solve the structure using Patterson or direct methods to locate the position of the heavy gold atom.
- Use the initial phases from the gold atom to locate lighter atoms (P, Cl, C) via difference Fourier maps.
- Refine the atomic positions, and their anisotropic displacement parameters, using full-matrix least-squares methods to minimize the difference between observed and calculated structure factors. [7] * Hydrogen atoms are typically placed in calculated positions and refined using a riding model. [7] 5. Validation:
- Rationale: To ensure the final structural model is chemically sensible and accurately represents the data.
- Procedure:
- Check the final R-factors (R1, wR2), which should be low (typically < 0.05 for R1) for a good quality structure.
- Examine the final difference Fourier map for any significant residual electron density.
- Validate bond lengths, angles, and other geometric parameters against known chemical standards.

Implications for Drug Development

The structural features of $(\text{Ph}_3\text{P})\text{AuCl}$ are directly relevant to its use as a scaffold in drug design. Gold(I) phosphine complexes, including the clinically used drug Auranofin, are known to exhibit potent anti-inflammatory and anticancer properties. [3][4] Their primary mechanism of action is often the inhibition of seleno-enzymes, particularly thioredoxin reductase (TrxR), which is overexpressed in many cancer cells. [3] The linear P-Au-Cl unit is the reactive core. The Au-Cl bond is relatively labile and can be readily displaced by biological nucleophiles, particularly the thiol or selenol groups found in enzymes like TrxR. [13] The triphenylphosphine ligand plays a crucial role in stabilizing the gold(I) center while also influencing the compound's lipophilicity, which affects its cellular uptake and distribution. [3] By systematically modifying the phosphine and halide/thiolate ligands on the $(\text{Ph}_3\text{P})\text{AuCl}$ framework, researchers can tune the compound's electronic properties, steric profile, and reactivity to optimize therapeutic efficacy and reduce toxicity. [4][14] For example, introducing more lipophilic phosphines can enhance anticancer activity. [3] Therefore, the crystal structure of the parent compound, $(\text{Ph}_3\text{P})\text{AuCl}$, provides the essential blueprint for this rational design process, allowing scientists to predict how structural changes will impact biological activity.

Conclusion

Chloro(triphenylphosphine)gold(I) is more than a simple inorganic complex; it is a fundamental building block whose structural properties have far-reaching implications. Its well-defined linear geometry, characterized by precise Au-P and Au-Cl bond lengths, is the key to its predictable reactivity. The detailed understanding of its crystal structure, achieved through single-crystal X-ray diffraction, not only underpins its utility as a precursor in catalysis and organometallic synthesis but also provides an authoritative foundation for the design of innovative gold-based therapeutics. This knowledge enables researchers to rationally engineer new molecules with tailored biological activities, continuing the legacy of gold compounds in medicine.

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